Benzene, 1,1'-selenonylbis[4-methoxy-
Description
The compound Benzene, 1,1'-selenobis[4-methoxy-] (CAS 22216-66-6) is a selenium-containing aromatic derivative with the molecular formula C₁₄H₁₄O₂Se and a molecular weight of 286.34 g/mol . Its structure consists of two 4-methoxyphenyl groups linked by a selenium atom in the -2 oxidation state (selenide bridge). Notably, this compound is distinct from "selenonyl" derivatives (which would involve a SeO₂ group) and is instead a selenide.
Properties
CAS No. |
33834-54-7 |
|---|---|
Molecular Formula |
C14H14O4Se |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)selenonylbenzene |
InChI |
InChI=1S/C14H14O4Se/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
QAPBRPKQCGPZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,1’-selenonylbis[4-methoxy-] typically involves the reaction of 4-methoxyphenylselenol with appropriate reagents under controlled conditions. One common method includes the oxidation of 4-methoxyphenylselenol using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of benzene, 1,1’-selenonylbis[4-methoxy-] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-selenonylbis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form selenoxides or selenones using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: Benzene, 1,1’-selenonylbis[4-methoxy-] is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative damage .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in cancer treatment. Selenium compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drugs .
Industry: In the industrial sector, benzene, 1,1’-selenonylbis[4-methoxy-] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of benzene, 1,1’-selenonylbis[4-methoxy-] involves its interaction with molecular targets through the formation of selenium-containing intermediates. These intermediates can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. The compound’s ability to modulate redox balance is crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Key Findings:
Structural Diversity: The central bridging group defines the compound’s properties. For example: Methoxychlor’s trichloroethylidene group confers insecticidal activity but raises environmental concerns due to bioaccumulation . The selenide group in Benzene, 1,1'-selenobis[4-methoxy-] may enhance redox activity compared to carbon or chlorine analogs. The butadiyne linker (C≡C-C≡C) in CAS 22779-05-1 enables π-conjugation, relevant for optoelectronic materials .
Molecular Weight Trends: Chlorinated or selenium-containing derivatives (e.g., Methoxychlor, selenobis) exhibit higher molecular weights compared to hydrocarbon-bridged analogs.
Applications :
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